

Solubility of Boc-Phe-Gly-OH in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Boc-Phe-Gly-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-L-phenylalanyl-glycine (**Boc-Phe-Gly-OH**), a dipeptide derivative crucial in peptide synthesis and pharmaceutical research. An understanding of its solubility is essential for optimizing reaction conditions, purification processes, and the development of formulations. This document compiles available solubility information, presents detailed experimental methodologies for its determination, and illustrates key experimental workflows.

Core Topic: Boc-Phe-Gly-OH and its Solubility Profile

Boc-Phe-Gly-OH is a protected dipeptide consisting of phenylalanine and glycine. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which increases its lipophilicity and stability. The molecule's structure, featuring a bulky, hydrophobic phenylalanine side chain, a flexible glycine residue, a polar carboxylic acid group, and the lipophilic Boc group, results in a varied solubility profile across different organic solvents. While extensive quantitative solubility data for **Boc-Phe-Gly-OH** is not readily available in published literature, qualitative information and data from related compounds provide valuable insights into its expected behavior.

Data Presentation: Solubility of Boc-Phe-Gly-OH and Related Compounds

Due to the limited availability of specific quantitative data for **Boc-Phe-Gly-OH**, the following table summarizes qualitative solubility information for the parent protected amino acid, Boc-Phe-OH, which can serve as a useful indicator. It is generally expected that the solubility of **Boc-Phe-Gly-OH** will follow similar trends, although the addition of the glycine residue will increase polarity.

Compound	Solvent	Temperature (°C)	Solubility (Qualitative)	Quantitative Data (g/L)
Boc-Phe-OH	Dichloromethane (DCM)	Not Specified	Soluble[1][2]	Not Available
Boc-Phe-OH	Dimethylformamide (DMF)	Not Specified	Soluble[1][2][3]	Not Available
Boc-Phe-OH	N-Methyl-2-pyrrolidone (NMP)	Not Specified	Soluble	Not Available
Boc-Phe-OH	Methanol	Not Specified	Soluble	Not Available
Boc-Phe-OH	Ethanol	Not Specified	Soluble	Not Available
Boc-Gly-Gly-Phe-Gly-OH	Dimethyl sulfoxide (DMSO)	Not Specified	≥ 100 mg/mL	Not Available
Boc-Gly-Gly-OH	Dimethyl sulfoxide (DMSO)	Not Specified	100 mg/mL	Not Available

Experimental Protocols: Determination of Peptide Solubility

For researchers requiring precise quantitative solubility data for **Boc-Phe-Gly-OH**, the following established methods are recommended.

Method 1: Equilibrium Solubility Method (Gravimetric Analysis)

This is a reliable method for determining the saturation concentration of a solid in a liquid.

Objective: To determine the saturation concentration of **Boc-Phe-Gly-OH** in a specific organic solvent at a controlled temperature.

Materials:

- **Boc-Phe-Gly-OH** powder
- High-purity organic solvents of interest
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Analytical balance
- Centrifuge
- Micropipettes
- Syringe filters (compatible with the solvent)
- Drying oven or vacuum desiccator

Procedure:

- **Sample Preparation:** Add an excess amount of solid **Boc-Phe-Gly-OH** to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution.
- **Solvent Addition:** Accurately pipette a known volume of the desired organic solvent into each vial.
- **Equilibration:** Seal the vials and place them in a thermostatically controlled shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure dissolution

equilibrium is reached.

- **Phase Separation:** After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.
- **Sample Withdrawal and Filtration:** Carefully withdraw a known volume of the supernatant using a micropipette. Filter the supernatant through a syringe filter compatible with the organic solvent to remove any remaining solid particles.
- **Solvent Evaporation:** Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the peptide.
- **Gravimetric Measurement:** Once the solvent is fully evaporated, re-weigh the vial containing the dried **Boc-Phe-Gly-OH**.
- **Calculation:** The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is advantageous when smaller sample quantities are available or for analyzing solubility in complex mixtures.

Objective: To quantify the concentration of dissolved **Boc-Phe-Gly-OH** in a saturated solution using HPLC.

Materials:

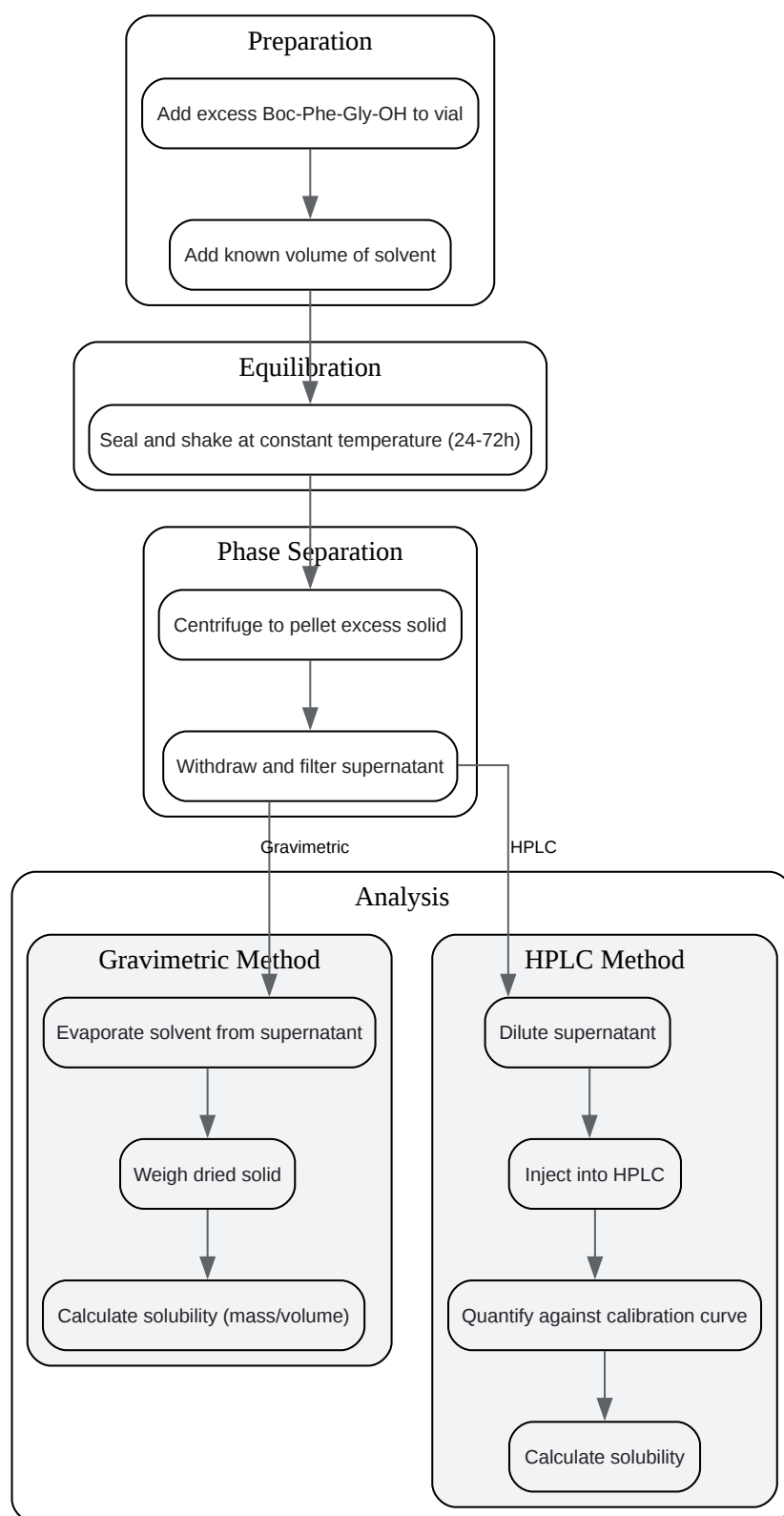
- Same as for the gravimetric method
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents

- Volumetric flasks for standard preparation

Procedure:

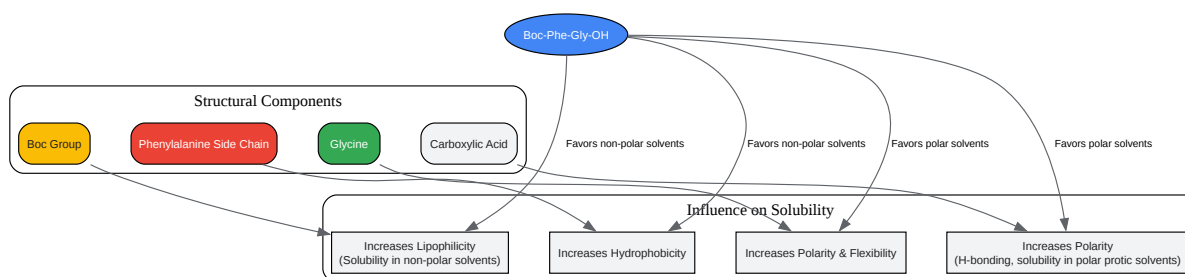
- Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.
- Prepare Standard Solutions: Prepare a series of standard solutions of **Boc-Phe-Gly-OH** of known concentrations in the same organic solvent.
- Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution, filter it, and dilute it with a known volume of the solvent to ensure the concentration falls within the range of the calibration curve.
- Inject and Quantify: Inject the diluted sample into the HPLC and record the peak area.
- Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.

Mandatory Visualization



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Caption: Experimental workflow for determining the solubility of **Boc-Phe-Gly-OH**.



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Caption: Influence of structural components on **Boc-Phe-Gly-OH** solubility.

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